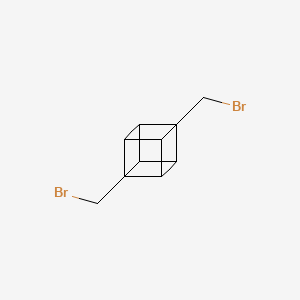

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” is not well-documented in the available literature. More research is needed to understand the synthesis process .Molecular Structure Analysis

The molecular structure of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” is not explicitly provided in the available resources. Further studies are required to determine its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” are not well-documented in the available literature. More research is needed to understand its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” are not well-documented in the available literature. More research is needed to understand its properties .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- Cubane Derivatives Synthesis : An efficient method was developed for preparing 1,4-bis(hydroxymethyl)cubane, which could be a precursor to the bromomethyl cubane, by reducing cubane-1,4-dicarboxylic acid or its ester with aluminum hydride. The structure was confirmed through X-ray diffraction analysis (Zakharov et al., 1998).

- Polymer Synthesis with Cubane Moieties : A novel unsaturated polymer containing cubane units in its backbone was synthesized via acyclic diene metathesis polymerization of 1,4-bis(homoallyl)cubane. This polymer displayed solubility in THF and exhibited distinct molecular weight characteristics as determined by 1H NMR (Chauvin & Saussine, 1996).

Organometallic and Coordination Chemistry

- Manganese Cubanes : The study of chiral manganese(II) cubanes revealed that they undergo oxidation reactions leading to a variety of complexes, showcasing the potential of cubanes in redox chemistry and the impact of ligand and metal center variation on the properties of the resulting complexes (Deville et al., 2014).

- Copper(I) Halides Coordination Polymers : Research on coordination polymers formed from reactions of 1,3-bis(imidazol-1-yl-methyl)-benzene with CuX (X = I, Br) demonstrated the formation of structures consisting of cubane-like clusters, highlighting the versatility of cubane derivatives in forming novel coordination architectures with potential luminescent properties (Zhou et al., 2008).

Material Science and Polymer Chemistry

- Polyamides Based on Cubane-1,4-dicarboxylic Acid : Direct polycondensation of cubane-1,4-dicarboxylic acid with various diamines was explored, leading to the synthesis of polyamides with unique solubility and structural properties. This work underscores the utility of cubane derivatives in designing novel polymeric materials with potentially unique mechanical and thermal properties (Kakuchi et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,4-bis(bromomethyl)cubane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZXQBFYTZQZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)

![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2539026.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)

![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)

![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)